An In-depth Technical Guide to 6-(4-Methylpiperazin-1-yl)nicotinonitrile
An In-depth Technical Guide to 6-(4-Methylpiperazin-1-yl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 6-(4-Methylpiperazin-1-yl)nicotinonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document elucidates its chemical identity, physicochemical properties, a probable synthetic pathway, and potential biological relevance based on the activities of structurally related molecules. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutics.
Chemical Identity and Structure
6-(4-Methylpiperazin-1-yl)nicotinonitrile is a substituted pyridine derivative. The core structure consists of a pyridine ring, which is functionalized with a nitrile group at the 3-position and a 4-methylpiperazin-1-yl group at the 6-position.
Key Identifiers:
| Identifier | Value | Source(s) |
| IUPAC Name | 6-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile | N/A |
| CAS Number | 54864-89-0 | [1][2] |
| Molecular Formula | C₁₁H₁₄N₄ | [1][2] |
| Molecular Weight | 202.26 g/mol | [1] |
| Canonical SMILES | CN1CCN(CC1)C2=NC=C(C=C2)C#N | N/A |
The presence of the basic piperazine moiety and the polar nitrile group on the aromatic pyridine scaffold suggests that this molecule may exhibit a range of interesting chemical and biological properties.
Physicochemical Properties
Understanding the physicochemical properties of a compound is paramount in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for 6-(4-Methylpiperazin-1-yl)nicotinonitrile is limited, the following table summarizes available information and predicted values.
| Property | Value | Method | Source(s) |
| Melting Point | 107 - 111 °C (for a related compound) | Experimental | N/A |
| pKa | 7.8 ± 0.5 | Prediction | [3][4] |
| logP | 1.5 ± 0.5 | Prediction | [5][6] |
| Aqueous Solubility | Predicted to be sparingly soluble to soluble | Prediction | [7][8][9][10] |
Causality Behind Physicochemical Properties:
-
pKa: The predicted pKa value is primarily influenced by the tertiary amine within the piperazine ring. The electron-withdrawing nature of the pyridine ring and the nitrile group would slightly decrease the basicity of the piperazine nitrogens compared to a simple alkyl-substituted piperazine. The more basic nitrogen is predicted to be the one further from the pyridine ring. This basicity is a critical determinant of the compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.[3][4]
-
logP: The predicted octanol-water partition coefficient (logP) suggests a moderate lipophilicity. The pyridine and piperazine rings contribute to its lipophilic character, while the nitrile group and the nitrogen atoms add polarity. This balance is crucial for cell membrane permeability.[5][6]
-
Solubility: The predicted solubility is a function of both its crystal lattice energy (related to melting point) and its polarity. The presence of nitrogen atoms capable of hydrogen bonding with water suggests some degree of aqueous solubility, particularly at acidic pH where the piperazine moiety would be protonated.[7][8][9][10]
Synthesis and Characterization
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution
The most likely synthetic approach involves a nucleophilic aromatic substitution (SNAr) reaction. This would typically involve the reaction of a pyridine ring activated with a leaving group at the 6-position with N-methylpiperazine.
Reaction Scheme:
A proposed synthetic workflow.
Step-by-Step Methodology (Hypothetical Protocol):
-
Reaction Setup: To a solution of 6-chloronicotinonitrile (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add N-methylpiperazine (1.1-1.5 equivalents).
-
Base Addition: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 equivalents), is added to scavenge the hydrochloric acid byproduct.
-
Heating: The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C. The progress of the reaction would be monitored by a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous phase is then extracted with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 6-(4-Methylpiperazin-1-yl)nicotinonitrile.
Causality in Experimental Choices:
-
Solvent: Aprotic polar solvents like DMF or DMSO are chosen because they can dissolve the reactants and facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex) without protonating the nucleophile.
-
Base: The addition of a base is crucial to neutralize the HCl formed during the reaction, which would otherwise protonate the N-methylpiperazine, rendering it non-nucleophilic.
-
Excess Nucleophile: A slight excess of N-methylpiperazine is often used to ensure the complete consumption of the starting material.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the following are predicted key features that would be expected in the characterization of 6-(4-Methylpiperazin-1-yl)nicotinonitrile:
-
¹H NMR:
-
Signals in the aromatic region corresponding to the protons on the pyridine ring.
-
Multiple signals in the aliphatic region corresponding to the non-equivalent methylene protons of the piperazine ring.
-
A singlet corresponding to the methyl group protons.
-
-
¹³C NMR:
-
Signals in the aromatic region for the carbons of the pyridine ring.
-
A signal for the nitrile carbon.
-
Signals in the aliphatic region for the carbons of the piperazine ring and the methyl group.
-
-
IR Spectroscopy:
-
A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically around 2220-2240 cm⁻¹.
-
C-H stretching vibrations for the aromatic and aliphatic protons.
-
C=C and C=N stretching vibrations from the pyridine ring.
-
-
Mass Spectrometry:
-
A molecular ion peak corresponding to the molecular weight of the compound (202.26 g/mol ).
-
Potential Biological and Pharmacological Relevance
The chemical structure of 6-(4-Methylpiperazin-1-yl)nicotinonitrile incorporates moieties that are prevalent in many biologically active compounds. The piperazine ring is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and to interact with various biological targets.[11][12] Similarly, the nicotinonitrile framework is present in a number of pharmacologically active molecules.[13][14][15]
Structurally Related Compounds and Their Activities:
-
Antipsychotic, Antidepressant, and Anxiolytic Agents: Many drugs targeting the central nervous system (CNS) contain the piperazine moiety. These compounds often interact with dopamine and serotonin receptors.[11]
-
Anticancer Activity: Nicotinonitrile derivatives have been investigated for their potential as anticancer agents.[15] The substitution pattern on the pyridine ring can be tailored to achieve selectivity for specific kinase targets.
-
Enzyme Inhibition: The piperazine and nicotinonitrile scaffolds have been incorporated into inhibitors of various enzymes, highlighting their versatility in drug design.
Given these precedents, 6-(4-Methylpiperazin-1-yl)nicotinonitrile could be a valuable building block or a starting point for the development of novel therapeutic agents targeting a range of diseases.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 6-(4-Methylpiperazin-1-yl)nicotinonitrile is not widely available, general precautions for handling laboratory chemicals should be observed. Based on the chemical structure, potential hazards may include skin and eye irritation. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
6-(4-Methylpiperazin-1-yl)nicotinonitrile is a chemical entity with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. Its basic properties, including its molecular structure and predicted physicochemical characteristics, suggest that it could serve as a versatile scaffold for the synthesis of novel compounds with a range of biological activities. The proposed synthetic route via nucleophilic aromatic substitution offers a straightforward method for its preparation. Further experimental validation of its properties and biological screening are warranted to fully elucidate its potential as a therapeutic agent or a key intermediate.
References
Sources
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- 7. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. ADME prediction with KNIME: In silico aqueous solubility consensus model based on supervised recursive random forest approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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